3-(2-(1h-1,2,4-Triazol-1-yl)ethyl)piperidine
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Overview
Description
3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole derivatives. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is introduced to the triazole moiety under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the triazole ring into a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole derivative with comparable applications in medicinal chemistry.
Piperidine: The parent compound of the piperidine ring, widely used in pharmaceuticals.
Uniqueness
3-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperidine is unique due to its dual-ring structure, combining the properties of both piperidine and triazole rings. This structural feature enhances its biological activity and makes it a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-9(6-10-4-1)3-5-13-8-11-7-12-13/h7-10H,1-6H2 |
InChI Key |
JAWDSALBRCEVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCN2C=NC=N2 |
Origin of Product |
United States |
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